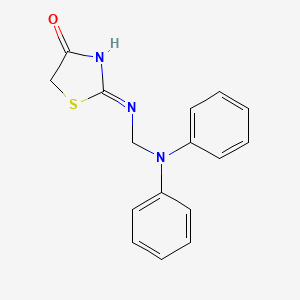

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one

Description

Properties

Molecular Formula |

C16H15N3OS |

|---|---|

Molecular Weight |

297.4 g/mol |

IUPAC Name |

(2Z)-2-[(N-phenylanilino)methylimino]-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H15N3OS/c20-15-11-21-16(18-15)17-12-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18,20) |

InChI Key |

GKYIZPVKMJCROT-UHFFFAOYSA-N |

Isomeric SMILES |

C1C(=O)N/C(=N/CN(C2=CC=CC=C2)C3=CC=CC=C3)/S1 |

Canonical SMILES |

C1C(=O)NC(=NCN(C2=CC=CC=C2)C3=CC=CC=C3)S1 |

Origin of Product |

United States |

Preparation Methods

Reaction Description

The most commonly reported preparation method for this compound is a Mannich-type condensation involving:

- 2-Aminothiazol-4(5H)-one as the nucleophilic amine substrate.

- Formaldehyde as the methylene source.

- Diphenylamine as the secondary amine component.

The reaction proceeds by forming a methylene bridge between the amino group of 2-aminothiazol-4(5H)-one and diphenylamine, yielding the target compound.

Reaction Scheme

$$

\text{2-Aminothiazol-4(5H)-one} + \text{Formaldehyde} + \text{Diphenylamine} \rightarrow \text{2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one}

$$

Experimental Conditions and Yield

- The reaction is typically conducted in aqueous or alcoholic media under mild heating.

- The yield reported is approximately 44%, indicating moderate efficiency.

- The reaction is facilitated by the nucleophilicity of the 2-amino group and the electrophilicity of formaldehyde.

Mechanistic Insights

- The Mannich reaction mechanism involves initial formation of an iminium ion from diphenylamine and formaldehyde.

- The nucleophilic 2-aminothiazol-4(5H)-one attacks this intermediate, forming the methylene-bridged product.

- The thiazole ring remains intact, and the reaction is regioselective for the amino group.

Alternative Synthetic Routes to Thiazol-4(5H)-one Derivatives

While direct synthesis of this compound is primarily via the Mannich reaction, related thiazol-4(5H)-one derivatives are prepared through other methods that may be adapted or provide insights for optimization:

From Thiourea and α-Haloketones or α-Haloamides

- Thiourea reacts with α-haloketones or α-haloamides to form thiazol-4(5H)-one cores.

- For example, chloroacetamides treated with thiourea yield 2-aminothiazol-4(5H)-one derivatives.

- This pathway offers a route to the key 2-aminothiazol-4(5H)-one intermediate used in the Mannich reaction.

Cyclization Reactions

- Substituted S-isothiuronium salts undergo intramolecular cyclization to form thiazolidine rings.

- These methods provide access to diverse thiazole derivatives with various substituents.

From Epoxides and Thioureas

- Ring-opening of gem-dicyano epoxides by thiourea derivatives yields 2-imino-4-thiazolidinones.

- This method is less common for the specific compound but relevant for analog synthesis.

Data Summary Table of Preparation Methods

| Method | Starting Materials | Key Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Mannich Reaction | 2-Aminothiazol-4(5H)-one, Formaldehyde, Diphenylamine | Mannich condensation | Aqueous/alcoholic, mild heat | ~44 | Direct synthesis of target compound |

| Thiourea + α-Haloamide/Ketone | Thiourea, α-haloacetamide/ketone | Nucleophilic substitution, cyclization | Mild heating, basic media | 58-79 | Produces 2-aminothiazol-4(5H)-one intermediate |

| Intramolecular cyclization | S-isothiuronium salts | Cyclization | Weakly basic media | 29-40 | Formation of thiazolidine rings |

| Epoxide ring opening | Gem-dicyano epoxides, thiourea derivatives | Nucleophilic ring opening | Room temp, aqueous buffer | 46-71 | Yields related thiazolidinone derivatives |

Research Findings and Optimization Notes

- The Mannich reaction is favored for its straightforwardness and direct access to the target compound.

- Moderate yield (~44%) suggests room for optimization, possibly by varying solvent, temperature, or catalyst.

- The planar conformation of the molecule, indicated by crystallographic studies, supports the stability of the synthesized compound.

- Alternative methods mainly serve to prepare intermediates or analogs rather than the final compound directly.

- The choice of starting materials and reaction conditions critically affects yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead structure for developing new pharmaceuticals. Thiazole derivatives are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the diphenylamino group may enhance these activities, making 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one a candidate for further investigation in drug development targeting various diseases.

Anticancer Potential

Research indicates that thiazole derivatives can exhibit significant anticancer properties. Compounds with similar structures have been studied for their interactions with cancer cell lines, showing potential in inhibiting tumor growth. The unique combination of functional groups in this compound could provide enhanced efficacy against resistant cancer types.

Antimicrobial Activity

Thiazole derivatives are also noted for their antimicrobial properties. Preliminary studies suggest that this compound may possess activity against various pathogens, including bacteria and fungi. This aspect warrants further exploration to establish its effectiveness as an antimicrobial agent.

Synthesis Methodologies

The synthesis of this compound primarily involves the Mannich reaction, where 2-aminothiazol-4(5H)-one reacts with formaldehyde and diphenylamine. This method is significant due to its ability to produce complex amine derivatives from simpler precursors.

Reaction Scheme

The general reaction can be summarized as follows:This reaction typically yields the target compound with an approximate yield of 44%.

Binding Affinity Studies

Research into related thiazole compounds has revealed their ability to interact with various biological targets, suggesting that this compound could exhibit similar interactions. Further studies are needed to elucidate its specific binding profiles and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes, thereby disrupting essential biological processes in microorganisms. The compound’s thiazole ring plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .

Comparison with Similar Compounds

Key Trends :

- Steric Bulk : Larger substituents (tert-butyl, isopropyl) enhance 11β-HSD1 inhibition by improving hydrophobic interactions in the enzyme’s active site .

- Aromaticity: Benzyl or naphthyl groups at the 2-amino position enhance tyrosinase and antifungal activities due to π-π stacking and improved membrane permeability .

2.2. Substituents at the 5-Position

Benzylidene or cycloalkyl groups at the 5-position modulate electronic properties and bioactivity.

Key Trends :

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Improve antitubercular and antifungal activities by enhancing redox reactivity and lipophilicity .

- Electron-Donating Groups (e.g., -OH, -OCH₃): Boost tyrosinase inhibition via metal coordination .

2.3. Synthesis Efficiency

Green chemistry approaches and catalyst selection influence yields and scalability.

Biological Activity

2-(((Diphenylamino)methyl)amino)thiazol-4(5H)-one is a thiazole derivative that has garnered attention due to its diverse biological activities. Thiazole compounds are known for their pharmacological significance, exhibiting a range of effects including anticancer, antimicrobial, and enzyme inhibitory activities. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the diphenylamino group enhances its lipophilicity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values below that of standard chemotherapeutics like doxorubicin.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | Jurkat (anti-Bcl-2) | <1.61 | |

| 2-((4-Chlorobenzyl) amino)-4-methyl-1,3-thiazole-5-carboxylic acid | A-431 | <1.98 |

The structure-activity relationship (SAR) analysis suggests that the substitution patterns on the phenyl rings are crucial for enhancing cytotoxicity. Specifically, the presence of electron-donating groups at specific positions can significantly boost activity.

Enzyme Inhibition

One notable application of thiazole derivatives is their ability to inhibit enzymes involved in metabolic disorders. For example, several derivatives have been tested for their inhibitory activity against 11β-HSD1, an enzyme implicated in conditions like obesity and metabolic syndrome.

| Compound | Inhibition (%) at 10 µM | Reference |

|---|---|---|

| This compound | 54.53 | |

| 2-(adamantan-1-ylamino)-thiazol-4(5H)-one | 82.82 |

These findings indicate that thiazole derivatives can be promising candidates for developing treatments targeting metabolic disorders through enzyme inhibition.

Antimicrobial Activity

Thiazole compounds are also recognized for their antimicrobial properties. Studies have shown that they exhibit significant activity against both Gram-positive and Gram-negative bacteria.

The presence of specific substituents on the thiazole ring significantly influences antimicrobial efficacy.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer potential of a series of thiazole derivatives against human glioblastoma and melanoma cell lines. The results demonstrated that certain modifications to the thiazole structure increased selectivity and potency against these cancer types, with some compounds achieving IC50 values comparable to established chemotherapeutics.

Case Study 2: Metabolic Disorder Treatment

Research involving the inhibition of 11β-HSD1 highlighted the potential of thiazole derivatives in managing glucocorticoid-related metabolic disorders. The most effective compounds were identified through molecular docking studies, which predicted strong binding affinities correlating with experimental inhibition data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.